2,8-Nonanedione

Description

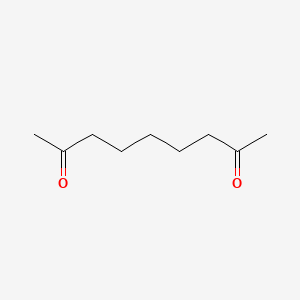

Structure

2D Structure

3D Structure

Properties

CAS No. |

30502-73-9 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

nonane-2,8-dione |

InChI |

InChI=1S/C9H16O2/c1-8(10)6-4-3-5-7-9(2)11/h3-7H2,1-2H3 |

InChI Key |

APAPZQYXOGNKGH-UHFFFAOYSA-N |

SMILES |

CC(=O)CCCCCC(=O)C |

Canonical SMILES |

CC(=O)CCCCCC(=O)C |

Other CAS No. |

30502-73-9 |

Origin of Product |

United States |

Foundational & Exploratory

2,8-Nonanedione molecular weight and CAS number

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise yet comprehensive overview of 2,8-nonanedione, a diketone with potential applications in various scientific domains. This document consolidates the available physicochemical data, details a verified experimental protocol for its synthesis, and visually represents the synthetic workflow. Notably, a significant gap exists in the scientific literature regarding the specific biological activities and signaling pathways associated with this compound. This guide, therefore, serves as a foundational resource and a starting point for future research into the potential applications of this molecule.

Physicochemical Properties

This compound is a C9 aliphatic diketone. Its fundamental properties are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | [1][2][3][4][5] |

| Molecular Weight | 156.22 g/mol | [1][3][4][5] |

| CAS Number | 30502-73-9 | [1][2][3][5] |

| IUPAC Name | nonane-2,8-dione | [2] |

| SMILES | CC(=O)CCCCCC(=O)C | [2] |

| InChIKey | APAPZQYXOGNKGH-UHFFFAOYSA-N | [1][2][5] |

Synthesis of this compound

A reliable method for the synthesis of this compound is through the acid-catalyzed hydration of 1,8-nonadiyne (B1581614).[1] This procedure offers a straightforward approach to forming the carbon-oxygen bonds necessary for the diketone structure.

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

1,8-Nonadiyne (98% purity)

-

Methyl(triphenylphosphine)gold(I) (CH₃AuPPh₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water (distilled or deionized)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Argon gas

Equipment:

-

250-mL three-necked, round-bottomed flask

-

Rubber septum

-

Glass stopper

-

Reflux condenser with argon inlet

-

Magnetic stir bar and stir plate

-

Separatory funnel

-

50-mL Erlenmeyer flask

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

A 250-mL, three-necked, round-bottomed flask equipped with a rubber septum, a glass stopper, a reflux condenser with an argon inlet, and a magnetic stir bar is evacuated and filled with argon.

-

The flask is charged with 1,8-nonadiyne (6.3 mL, 5.0 g, 42 mmol, 1 equivalent), methyl(triphenylphosphine)gold(I) (0.042 g, 0.088 mmol, 0.2 mol%), sulfuric acid (prepared by diluting 2.08 g (21.2 mmol, 0.5 equivalents) of concentrated H₂SO₄ with 21 mL of water), and methanol (120 mL).[1]

-

The reaction mixture is stirred at a specified temperature (e.g., 60-70 °C) and monitored for completion.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then transferred to a separatory funnel, and the layers are separated.

-

The organic phase is washed with 50 mL of water, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The resulting solution is diluted with hexane and slowly cooled to -18 °C to induce crystallization.

-

The crystals of this compound are collected by vacuum filtration, washed with ice-cold hexane, and air-dried.

Synthesis Workflow

Biological Activity and Signaling Pathways

A comprehensive search of the current scientific literature reveals a notable absence of studies specifically investigating the biological activity or signaling pathways of this compound. While research exists for other diketones and nonane (B91170) derivatives, this specific isomer remains largely uncharacterized in a biological context.

For instance, 2,5-hexanedione (B30556) is a known neurotoxin that can cause peripheral neuropathy through the formation of pyrroles and subsequent protein cross-linking. Other nonane derivatives, such as nonanal (B32974) and nonanoic acid, exhibit pheromonal and antimicrobial activities. A comparative analysis of structurally related compounds suggests that the dione (B5365651) functionality in this compound could potentially interact with cellular signaling pathways, such as the Keap1-Nrf2 antioxidant response pathway, due to its electrophilic nature. However, without direct experimental evidence, this remains speculative.

The lack of data on the biological effects of this compound presents a clear opportunity for future research. Investigations into its potential cytotoxicity, antimicrobial properties, and interactions with key cellular signaling pathways could uncover novel applications in drug development and other scientific fields.

Conclusion

This compound is a readily synthesizable diketone with well-defined physicochemical properties. However, its biological role and potential applications remain an open field of investigation. This guide provides the foundational chemical knowledge for researchers interested in exploring the untapped potential of this molecule. Further studies are warranted to elucidate the biological activity and signaling pathways of this compound, which could pave the way for its use in the development of new therapeutics or other advanced materials.

References

An In-depth Technical Guide to the Physical Properties of 2,8-Nonanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,8-Nonanedione. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes. Detailed experimental protocols for determining these properties are also included to ensure accurate and reproducible results in a laboratory setting.

Physical Properties of this compound

This compound is a diketone with the chemical formula C9H16O2.[1][2][3] Understanding its physical properties is crucial for its application in various chemical syntheses and research contexts.

| Property | Value | Source |

| Molecular Weight | 156.22 g/mol | [1][2] |

| Boiling Point | 398.2 K (125.05 °C) at 0.017 bar | [2] |

| Melting Point | -18 °C (estimate) | [4] |

| Density | 0.9352 g/cm³ (estimate) | [4] |

| Molecular Formula | C9H16O2 | [1][2][3] |

| CAS Number | 30502-73-9 | [1][2][3] |

| IUPAC Name | nonane-2,8-dione | [1] |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of a chemical substance like this compound.

1. Determination of Melting Point

The melting point is a critical indicator of a substance's purity.[5][6] Pure crystalline solids typically exhibit a sharp melting point, while impurities will lower and broaden the melting range.[5][6]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[5][7][8]

-

Procedure (Capillary Method):

-

Ensure the sample of this compound is dry and finely powdered.[7]

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[9]

-

Place the capillary tube into the heating block of the melting point apparatus.[7][9]

-

Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[9]

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[5]

-

For accuracy, perform at least two measurements.[5]

-

2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10]

-

Apparatus: Distillation apparatus or a micro-boiling point apparatus (e.g., Thiele tube), heat source, thermometer.[11][12][13]

-

Procedure (Micro-Boiling Point Method):

-

Place a few milliliters of this compound into a small test tube.

-

Invert a sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.[14]

-

Attach the test tube to a thermometer and immerse it in a heating bath (e.g., Thiele tube filled with mineral oil).[12]

-

Heat the bath gently. A stream of bubbles will emerge from the capillary tube as the air inside expands.[12]

-

Continue heating until a rapid and continuous stream of bubbles is observed, indicating the liquid is boiling.[12]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[12] Record the atmospheric pressure as the boiling point is pressure-dependent.[10]

-

3. Determination of Density

Density is the mass of a substance per unit volume.[15][16]

-

Apparatus: Graduated cylinder or pycnometer, electronic balance.[15][17]

-

Procedure:

-

Measure the mass of a clean, dry graduated cylinder.[17]

-

Add a known volume of this compound to the graduated cylinder and record the volume accurately, reading from the bottom of the meniscus.[15][17]

-

Measure the combined mass of the graduated cylinder and the liquid.[17]

-

Subtract the mass of the empty cylinder to find the mass of the liquid.[17]

-

Calculate the density using the formula: Density = Mass / Volume.[15][16]

-

For higher accuracy, a pycnometer can be used, which is a flask with a specific volume.

-

4. Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[18]

-

Apparatus: Test tubes, balance, thermometer, spatula, graduated cylinder, water bath.[18][19]

-

Procedure:

-

Measure a specific volume of the desired solvent (e.g., water, ethanol) into a test tube.[18]

-

Record the initial temperature of the solvent.[18]

-

Add a small, pre-weighed amount of this compound to the solvent.[18]

-

Stir or shake the mixture to facilitate dissolution.[18]

-

Continue adding small, known amounts of the solute until it no longer dissolves, and a saturated solution is formed.[20]

-

The total mass of the solute that dissolved in the solvent at that temperature represents its solubility.

-

This procedure can be repeated at different temperatures to create a solubility curve.[19]

-

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a chemical compound.

Caption: A flowchart illustrating the key stages in the experimental determination of physical properties for a chemical substance.

References

- 1. This compound | C9H16O2 | CID 141565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound CAS#: 30502-73-9 [m.chemicalbook.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. westlab.com [westlab.com]

- 8. pennwest.edu [pennwest.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. vernier.com [vernier.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. byjus.com [byjus.com]

- 15. embibe.com [embibe.com]

- 16. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 19. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 2,8-Nonanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,8-nonanedione, a diketone of interest in various chemical and pharmaceutical research domains. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following spectroscopic values have been predicted based on established principles of organic spectroscopy and computational models. These predictions offer a robust reference for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the two carbonyl groups.

| Protons (Label) | Multiplicity | Predicted Chemical Shift (δ) ppm |

| a (C1-H, C9-H) | singlet | 2.1 - 2.2 |

| b (C3-H, C7-H) | triplet | 2.4 - 2.5 |

| c (C4-H, C6-H) | multiplet | 1.5 - 1.6 |

| d (C5-H) | multiplet | 1.3 - 1.4 |

¹³C NMR (Carbon-13 NMR)

Given the symmetry of this compound, the ¹³C NMR spectrum is predicted to display five unique signals. The carbonyl carbons are expected to have the largest chemical shift values.

| Carbon Atom (Label) | Predicted Chemical Shift (δ) ppm |

| C1, C9 | 29 - 31 |

| C2, C8 | 208 - 212 |

| C3, C7 | 42 - 44 |

| C4, C6 | 23 - 25 |

| C5 | 28 - 30 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the prominent absorption band of the carbonyl (C=O) groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1705 - 1725 | Strong |

| C-H (sp³) | 2850 - 3000 | Medium to Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound, under electron ionization (EI), is expected to show a molecular ion peak and several characteristic fragment ions resulting from alpha-cleavage and other fragmentation pathways.

| m/z | Predicted Fragment | Relative Intensity |

| 156 | [M]⁺ (Molecular Ion) | Moderate |

| 141 | [M - CH₃]⁺ | Moderate |

| 113 | [M - CH₃CO]⁺ | Moderate |

| 99 | [CH₃CO(CH₂)₄]⁺ | Moderate |

| 71 | [CH₃CO(CH₂)₂]⁺ | High |

| 58 | [CH₃C(OH)=CH₂]⁺ (McLafferty) | Moderate |

| 43 | [CH₃CO]⁺ | High (often base peak) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the NMR tube and gently invert to ensure a homogeneous solution.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 or more to achieve adequate signal-to-noise ratio.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound or a small amount of the solid compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: Collect a background spectrum of the empty, clean ATR crystal before running the sample.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify and label the characteristic absorption peaks.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, use an appropriate capillary column (e.g., DB-5ms).

-

-

Instrument Parameters (for GC-MS):

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer Parameters (EI):

-

Ionization Mode: Electron Impact (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and assign major peaks to plausible fragment ions.

-

Compare the obtained spectrum with a reference library if available.

-

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.

Caption: General workflow for spectroscopic analysis of this compound.

An In-Depth Technical Guide to the Synthesis of 2,8-Nonanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes to 2,8-nonanedione, a significant diketone intermediate in organic synthesis. The document details three primary methodologies: the acetoacetic ester synthesis, the ozonolysis of 1-methylcyclooctene (B1609318), and the gold-catalyzed hydration of 1,8-nonadiyne (B1581614). Each method is presented with a thorough experimental protocol, a summary of quantitative data, and a visual representation of the workflow to facilitate understanding and replication. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

This compound is a linear dialkyl diketone characterized by the molecular formula C₉H₁₆O₂.[1] Its structure, featuring two carbonyl groups at the second and eighth positions of a nonane (B91170) chain, makes it a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. The strategic placement of the keto groups allows for a range of chemical transformations, rendering it a valuable building block in medicinal chemistry and materials science. This guide explores the most effective and commonly employed methods for its synthesis.

Synthetic Methodologies

Three primary synthetic strategies have been identified for the preparation of this compound. These methods offer different advantages concerning starting material availability, reaction conditions, and overall yield.

Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a classic and highly effective method for the formation of ketones. In the case of this compound, the synthesis involves the dialkylation of ethyl acetoacetate (B1235776) with 1,5-dibromopentane, followed by hydrolysis and decarboxylation to yield the target diketone.[2] This multi-step process is reliable and provides a good yield of the final product.

Step 1: Formation of the Enolate and Dialkylation

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

Ethyl acetoacetate is added dropwise to the sodium ethoxide solution to form the sodium salt of the enolate.

-

1,5-Dibromopentane is then added slowly to the reaction mixture.

-

The mixture is refluxed until the reaction is complete, which can be monitored by thin-layer chromatography. This step results in the formation of the dialkylated β-keto ester.

Step 2: Hydrolysis and Decarboxylation

-

The resulting dialkylated ester is hydrolyzed by adding an aqueous solution of sodium hydroxide (B78521) and heating the mixture.

-

The solution is then acidified, typically with dilute sulfuric acid, to protonate the carboxylate.

-

The resulting β-keto acid is unstable and undergoes decarboxylation upon heating to yield this compound.

-

The final product is then purified by distillation under reduced pressure.

Ozonolysis of 1-Methylcyclooctene

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. The ozonolysis of 1-methylcyclooctene directly yields this compound. This reaction is typically carried out at low temperatures and is followed by a reductive workup to obtain the desired diketone.

Step 1: Ozonolysis

-

1-Methylcyclooctene is dissolved in an inert solvent, such as dichloromethane (B109758) or methanol (B129727), in a reaction vessel equipped with a gas inlet tube and a cold bath.

-

The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

A stream of ozone-enriched oxygen is bubbled through the solution until the reaction is complete, often indicated by a blue color persistence.

Step 2: Reductive Workup

-

The excess ozone is removed by bubbling nitrogen or argon through the solution.

-

A reducing agent, such as dimethyl sulfide (B99878) or zinc dust in acetic acid, is added to the reaction mixture to decompose the intermediate ozonide.

-

The reaction is allowed to warm to room temperature.

-

The solvent is removed under reduced pressure, and the crude this compound is purified by column chromatography or distillation.

Gold-Catalyzed Hydration of 1,8-Nonadiyne

A modern and highly efficient method for the synthesis of this compound is the gold-catalyzed hydration of 1,8-nonadiyne. This reaction proceeds with high atom economy and typically results in excellent yields of the desired diketone.

-

To a solution of 1,8-nonadiyne in a suitable solvent, such as a mixture of methanol and water, a gold(I) catalyst, for example, a (triphenylphosphine)gold(I) complex, is added.

-

The reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed, as monitored by gas chromatography or thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up by extracting the product with an organic solvent.

-

The organic layer is dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is evaporated.

-

The resulting this compound is then purified, typically by flash chromatography.

Data Presentation

The following table summarizes the quantitative data for the different synthetic routes to this compound.

| Synthetic Method | Starting Materials | Key Reagents | Reported Yield | Purity |

| Acetoacetic Ester Synthesis | Ethyl acetoacetate, 1,5-Dibromopentane | Sodium ethoxide, NaOH, H₂SO₄ | Good | High |

| Ozonolysis | 1-Methylcyclooctene | Ozone, Dimethyl sulfide or Zinc | Moderate to Good | High |

| Gold-Catalyzed Hydration | 1,8-Nonadiyne | Gold(I) catalyst | High (e.g., 86%) | High |

Spectroscopic Data for this compound:

-

¹H NMR: Spectral data would show characteristic peaks for the methyl protons adjacent to the carbonyl groups, as well as methylene (B1212753) protons of the aliphatic chain.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbons, the methyl carbons, and the different methylene carbons in the chain.[2]

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of this compound (156.22 g/mol ).[1][2]

-

Infrared Spectroscopy: The IR spectrum would show a strong absorption band characteristic of the C=O stretching vibration of a ketone.[2]

Visualizations

Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic method.

References

An In-depth Technical Guide to 2,8-Nonanedione: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,8-nonanedione, a symmetrical aliphatic diketone. It covers the historical context of its synthesis, detailed experimental protocols for its preparation, and a compilation of its known physical and spectroscopic properties. While specific biological activity data for this compound remains limited in publicly accessible literature, this guide serves as a foundational resource for researchers interested in this compound for potential applications in chemical synthesis and drug development.

Introduction

This compound (CAS No: 30502-73-9), with the IUPAC name nonane-2,8-dione, is a nine-carbon aliphatic chain featuring two ketone functional groups at the second and eighth positions.[1] Its symmetrical structure and the reactivity of its carbonyl groups make it a potentially versatile building block in organic synthesis. This document aims to consolidate the available scientific information regarding its discovery, synthesis, and physicochemical characteristics to facilitate further research and exploration of its utility.

Discovery and History

While a definitive first synthesis is not readily apparent in a singular "discovery" paper, the preparation of this compound has been approached through various established methodologies for the synthesis of diketones. A notable summary of these methods was provided by Keinan and coworkers, highlighting the diverse synthetic strategies that can be employed to obtain this molecule. These approaches, developed over time by numerous research groups, form the historical basis of our understanding of this compound's chemistry.

Synthesis of this compound

Several synthetic routes to this compound have been reported, leveraging different starting materials and reaction mechanisms. A selection of these methods is outlined below, with a detailed experimental protocol provided for the gold-catalyzed hydration of 1,8-nonadiyne (B1581614).

Gold-Catalyzed Hydration of 1,8-Nonadiyne

This method provides a direct and efficient route to this compound. The experimental protocol detailed below is adapted from a procedure reported in Organic Syntheses.

Materials:

-

1,8-Nonadiyne (98% purity)

-

Methyl(triphenylphosphine)gold(I) (CH₃AuPPh₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Methanol (CH₃OH)

-

Argon gas

-

Standard glassware for organic synthesis (three-necked round-bottomed flask, reflux condenser, etc.)

-

Magnetic stirrer

Procedure:

-

A 250-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, a rubber septum, a glass stopper, and a reflux condenser with an argon inlet is thoroughly dried and purged with argon.

-

The flask is charged with 1,8-nonadiyne (5.0 g, 42 mmol).

-

Methyl(triphenylphosphine)gold(I) (0.042 g, 0.088 mmol, 0.2 mol%) is added as the catalyst.

-

A solution of sulfuric acid is prepared by carefully diluting 2.08 g (21.2 mmol) of concentrated H₂SO₄ with 21 mL of water. This solution is then added to the reaction flask.

-

Methanol (120 mL) is added as the solvent.

-

The reaction mixture is stirred and heated to a gentle reflux.

-

The progress of the reaction is monitored by an appropriate method, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is cooled to room temperature.

-

The product is isolated and purified using standard organic chemistry techniques, such as extraction and distillation or column chromatography.

Other Synthetic Methods

Other notable methods for the synthesis of this compound include:

-

Palladium-catalyzed Wacker oxidation of 1,8-nonadiene (B1346706): This method involves the oxidation of the terminal alkenes of 1,8-nonadiene to ketones.

-

Oxidative cleavage of 2-methylcycloheptanone: This approach breaks the cyclic ketone to form the linear diketone.

-

Reaction of bromohexanone ketal and acetoacetate: A multi-step process involving the formation of a carbon-carbon bond followed by hydrolysis and decarboxylation.

Physicochemical Properties

A summary of the known and estimated physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O₂ | [1][2] |

| Molecular Weight | 156.22 g/mol | [1][2] |

| CAS Number | 30502-73-9 | [1][2] |

| IUPAC Name | nonane-2,8-dione | [1] |

| Melting Point | -18 °C (estimate) | [3] |

| Boiling Point | 125 °C at 13 Torr (1.7 kPa) | [2] |

| Density | 0.935 g/cm³ (estimate) | |

| Appearance | Liquid (at room temperature) |

Spectroscopic Data

The following tables summarize the key spectroscopic data available for this compound. This information is critical for its identification and characterization.

¹³C NMR Spectroscopy

Due to the symmetry of the molecule, five distinct signals are expected in the ¹³C NMR spectrum. Predicted chemical shifts are based on standard values for similar functional groups.

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) |

| C2, C8 | 205 - 220 |

| C1, C9 | 20 - 35 |

| C3, C7 | 35 - 50 |

| C4, C6 | 20 - 35 |

| C5 | 20 - 35 |

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the different proton environments.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H1, H9 | 2.1 - 2.2 | Singlet | 6H |

| H3, H7 | 2.4 - 2.5 | Triplet | 4H |

| H4, H6 | 1.5 - 1.7 | Quintet | 4H |

| H5 | 1.2 - 1.4 | Quintet | 2H |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the strong absorption of the carbonyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1715 cm⁻¹ | Strong | C=O stretch |

| 2850-2960 cm⁻¹ | Medium | C-H stretch (sp³) |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 156 | Molecular ion [M]⁺ |

| 141 | Loss of a methyl group ([M-CH₃]⁺) |

| 113 | Loss of an acetyl group ([M-COCH₃]⁺) |

| 43 | Acetyl cation [CH₃CO]⁺ (often the base peak) |

Biological Activity and Potential Applications

Currently, there is a notable lack of specific data in the public domain regarding the biological activity, toxicology, and metabolic fate of this compound. General studies on aliphatic diketones suggest a range of biological effects, but these are not specific to the 2,8-isomer.

Given its structure, this compound could serve as a precursor in the synthesis of various heterocyclic compounds and other complex organic molecules. Its potential use as an intermediate in the synthesis of pheromones has also been suggested. Further research is warranted to explore the biological profile of this compound and to unlock its potential in drug discovery and development.

Conclusion

This technical guide has consolidated the available information on the discovery, synthesis, and physicochemical properties of this compound. A detailed experimental protocol for a modern and efficient synthesis has been provided, along with a summary of its key spectroscopic data. While the biological activity of this compound remains largely unexplored, this document provides a solid foundation for researchers to build upon. The symmetrical nature and reactive carbonyl groups of this compound suggest that it is a valuable chemical entity deserving of further investigation for its potential applications in organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to the Safety and Handling of 2,8-Nonanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Nonanedione is a diketone with the molecular formula C9H16O2.[1][2][3] As with any chemical compound used in research and development, a thorough understanding of its potential hazards and proper handling procedures is essential to ensure personnel safety and experimental integrity. This guide provides a consolidated overview of the known properties and recommended safety precautions for this compound.

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound are limited. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C9H16O2 | [1][3][4] |

| Molecular Weight | 156.22 g/mol | [1][3][5] |

| CAS Number | 30502-73-9 | [1][2][3] |

| Melting Point | -18°C (estimate) | [6] |

| Boiling Point | 210.47°C (rough estimate) | [6] |

| 398.2 K (125.05 °C) at 0.017 bar | [3] | |

| Density | 0.9352 (estimate) | [6] |

| Refractive Index | 1.4206 (estimate) | [6] |

| Appearance | Colorless Liquid | [7] |

| Solubility in Water | Slightly soluble | [8] |

| Flash Point | Not Available | [7] |

| Autoignition Temperature | Not Available | |

| Upper/Lower Explosive Limits | Not Available |

Toxicological Data

For context, information on a related compound, 2,4-Nonanedione, indicates that it may cause an allergic skin reaction and serious eye irritation.[10] Symptoms of exposure to other ketones can include headache, dizziness, nausea, and blurred vision.[11]

| Parameter | Value | Source |

| Acute Oral Toxicity (LD50) | Not Available | |

| Acute Dermal Toxicity (LD50) | Not Available | |

| Acute Inhalation Toxicity (LC50) | Not Available | |

| Skin Corrosion/Irritation | Not Available | |

| Eye Damage/Irritation | Not Available | |

| Sensitization | Not Available | |

| Carcinogenicity | Not Available | |

| Mutagenicity | Not Available | |

| Reproductive Toxicity | Not Available |

Hazard Identification and GHS Classification

A GHS classification for this compound is not available. Based on data for 2,4-Nonanedione, related hazards may include:

-

Skin Sensitization: May cause an allergic skin reaction.[10]

-

Eye Irritation: Causes serious eye irritation.[10]

It is important to note that these classifications are for a different isomer and should be used for guidance only.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of this compound were not found in the available literature. Standard toxicological assays as defined by organizations such as the OECD (Organisation for Economic Co-operation and Development) would be required to determine the specific hazard profile of this compound.

Safe Handling and Storage

Given the limited safety data, the following handling and storage procedures are recommended:

6.1 Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[12]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.[8]

-

Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, use a local exhaust ventilation system or a NIOSH-approved respirator with an appropriate cartridge.[11][12]

6.2 Engineering Controls

-

Work with this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[12]

-

Safety showers and eyewash stations should be readily accessible.[12]

6.3 General Handling

-

Avoid contact with skin, eyes, and clothing.[12]

-

Avoid ingestion and inhalation.

-

Wash hands thoroughly after handling.[12]

-

Keep containers tightly closed when not in use.[7]

6.4 Storage

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[12]

-

Keep containers tightly sealed.[8]

First Aid Measures

In case of exposure, follow these first-aid guidelines:

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, seek medical attention.[12]

-

Skin Contact: Immediately wash with soap and plenty of water.[13] If skin irritation or a rash occurs, get medical advice/attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8][13]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[8]

Spill and Disposal Procedures

8.1 Spill Response

-

Small Spills: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[9]

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into drains and waterways.[9][12]

8.2 Disposal

-

Dispose of waste and residues in accordance with local, state, and federal regulations. Do not empty into drains.[7]

Signaling Pathways and Logical Relationships

No information regarding specific signaling pathways affected by this compound was found. The following diagram illustrates a logical workflow for the safe handling of this chemical.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. This compound | C9H16O2 | CID 141565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 30502-73-9 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. arrowheadforensics.com [arrowheadforensics.com]

- 9. vigon.com [vigon.com]

- 10. 2,4-Nonanedione | C9H16O2 | CID 80314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Solubility of 2,8-Nonanedione in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for 2,8-nonanedione is limited. This guide provides a qualitative assessment based on the compound's chemical structure and the known behavior of similar molecules, alongside a generalized experimental protocol for determining solubility.

Introduction

This compound is a diketone with the chemical formula C₉H₁₆O₂. Understanding its solubility in various solvents is crucial for its application in research and development, including its use as a starting material in chemical synthesis, as a potential component in formulations, or in biological assays. This technical guide offers insights into the expected solubility of this compound and provides a robust experimental framework for its quantitative determination.

Predicted Solubility Profile of this compound

The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] this compound possesses two polar carbonyl (C=O) groups, which can act as hydrogen bond acceptors.[2] However, it also has a relatively long nonpolar nine-carbon aliphatic chain. This dual character suggests that its solubility will be a balance between these polar and nonpolar features.

Water: Due to the long nonpolar hydrocarbon backbone, the solubility of this compound in water is expected to be low. Generally, ketones with more than five or six carbon atoms exhibit significantly reduced water solubility.[3] The two carbonyl groups will not provide sufficient polarity to overcome the hydrophobicity of the C₉ alkyl chain.

Polar Aprotic Solvents (Acetone, Dimethyl Sulfoxide - DMSO, Ethyl Acetate): this compound is anticipated to be readily soluble in polar aprotic solvents. These solvents can engage in dipole-dipole interactions with the carbonyl groups of the diketone, facilitating dissolution. Acetone (B3395972), being a ketone itself, is an excellent solvent for other ketones.[4] DMSO is a powerful, highly polar solvent capable of dissolving a wide range of organic compounds. Ethyl acetate, an ester with moderate polarity, is also expected to be a good solvent for this compound.

Polar Protic Solvents (Ethanol, Methanol): Alcohols like ethanol (B145695) and methanol (B129727) are polar and capable of hydrogen bonding. While this compound cannot self-associate through hydrogen bonds, its carbonyl oxygens can accept hydrogen bonds from the hydroxyl groups of these solvents.[5] Therefore, good solubility is expected in these solvents.

A summary of the predicted qualitative solubility is presented in the table below.

| Solvent | Predicted Qualitative Solubility | Rationale |

| Water | Low / Insoluble | The long nonpolar C₉ alkyl chain dominates over the two polar carbonyl groups, leading to hydrophobic character.[3] |

| Ethanol | Soluble | The polar hydroxyl group of ethanol can form hydrogen bonds with the carbonyl oxygens of this compound. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that can hydrogen bond with the solute. |

| Acetone | Soluble | As a polar aprotic ketone, acetone has a similar polarity and can engage in dipole-dipole interactions.[4] |

| DMSO | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds through strong dipole-dipole interactions. |

| Ethyl Acetate | Soluble | A moderately polar aprotic solvent that can effectively solvate the diketone through dipole-dipole interactions. |

Generalized Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound, based on the isothermal shake-flask method.

3.1. Materials and Apparatus

-

This compound (high purity)

-

Solvents of interest (e.g., water, ethanol, methanol, acetone, DMSO, ethyl acetate), analytical grade or higher

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps (B75204) and PTFE septa

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), Gas Chromatography with Flame Ionization Detector (GC-FID), or UV-Vis Spectrophotometer)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume or mass of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow for equilibrium to be reached. A typical duration is 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

After the initial equilibration period, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a syringe.

-

Immediately filter the withdrawn aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Record the final weight of the volumetric flask to determine the mass of the solution.

-

Dilute the filtered solution to a suitable concentration for analysis with the appropriate solvent.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solutions using a pre-validated analytical method (e.g., HPLC, GC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

-

3.3. Data Presentation

The solubility can be expressed in various units, such as:

-

g/100 mL of solvent

-

g/100 g of solvent

-

mol/L (molarity)

-

mole fraction

The results should be presented in a clear, tabular format, specifying the solvent, temperature, and the mean solubility value with the standard deviation from replicate measurements.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility.

Conclusion

References

2,8-Nonanedione: A Technical Guide for Researchers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,8-nonanedione, a linear diketone with potential applications as a synthetic building block in medicinal chemistry. While not a widely commercialized reagent, its synthesis is well-documented, and its chemical structure as a 1,7-dicarbonyl compound lends itself to the construction of heterocyclic scaffolds of interest in drug discovery.

Commercial Availability

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, compiled from publicly available database information.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | PubChem[2], ECHEMI[3] |

| Molecular Weight | 156.22 g/mol | PubChem[2], ECHEMI[3] |

| CAS Number | 30502-73-9 | PubChem[2], ECHEMI[1] |

| IUPAC Name | nonane-2,8-dione | PubChem[2] |

| SMILES | CC(=O)CCCCCC(=O)C | PubChem[2] |

| InChIKey | APAPZQYXOGNKGH-UHFFFAOYSA-N | PubChem[2] |

Spectroscopic and Analytical Data

Characterization data for this compound has been reported in the literature. The following table summarizes key analytical parameters from a published synthesis protocol.

| Analysis Type | Data |

| Melting Point | 47–48 °C |

| ¹H NMR (500 MHz, CDCl₃) | δ: 1.22–1.28 (m, 2 H), 1.54 (apparent quintet, J = 7.5 Hz, 4 H), 2.10 (s, 6 H), 2.40 (t, J = 7.5 Hz, 4 H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ: 23.6, 28.7, 30.1, 43.5, 209.1 |

| Infrared (KBr) | 2936, 2866, 1716, 1702, 1464, 1408, 1378, 1360, 1230, 1163, 958 cm⁻¹ |

| Elemental Analysis (Calcd. for C₉H₁₆O₂) | C, 69.19; H, 10.32 |

| Elemental Analysis (Found) | C, 68.92; H, 10.56 |

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound from 1,8-nonadiyne (B1581614) has been published in Organic Syntheses. The following protocol is an adaptation of that procedure.

Materials:

-

1,8-nonadiyne (42 mmol, 1 equiv)

-

Methyl(triphenylphosphine)gold (CH₃AuPPh₃) (0.088 mmol, 0.2 mol%)

-

Sulfuric acid (21.2 mmol, 0.5 equiv) in 21 mL of water

-

Methanol (B129727) (120 mL)

-

Diethyl ether

-

Saturated NaHCO₃ solution

-

Saturated NaCl solution

-

Anhydrous magnesium sulfate

-

Pentane

Procedure:

-

A 250-mL, three-necked, round-bottomed flask equipped with a reflux condenser, argon inlet, and magnetic stir bar is charged with 1,8-nonadiyne, methyl(triphenylphosphine)gold, the sulfuric acid solution, and methanol.

-

The mixture is heated to reflux (oil bath temperature of 70–75 °C) and stirred for 2 hours. Reaction completion can be monitored by gas chromatography.

-

After cooling to room temperature, the methanol is removed by rotary evaporation.

-

The resulting residue is diluted with water (70 mL) and diethyl ether (50 mL). The aqueous layer is separated and extracted three times with diethyl ether (50 mL each).

-

The combined ether layers are washed with saturated NaHCO₃ solution (50 mL) and saturated NaCl solution (50 mL), then dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation to yield the crude product as a colorless solid.

-

The crude solid is recrystallized from boiling pentane. The resulting crystals are collected by vacuum filtration, washed with ice-cold pentane, and dried under vacuum to afford this compound.

Application in Heterocycle Synthesis: Paal-Knorr Pyrrole (B145914) Synthesis

The 1,7-dicarbonyl structure of this compound makes it a suitable substrate for the Paal-Knorr synthesis, a classical and robust method for preparing substituted pyrroles, furans, and thiophenes.[4][5][6][7] Pyrrole scaffolds are of significant interest in drug development, being present in numerous bioactive molecules.[8][9][10] The following is a representative protocol for the synthesis of a substituted pyrrole from this compound.

Materials:

-

This compound (10 mmol, 1 equiv)

-

Primary amine (e.g., aniline (B41778) or benzylamine) (10 mmol, 1 equiv)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a round-bottomed flask, dissolve this compound in ethanol.

-

Add the primary amine to the solution, followed by a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica (B1680970) gel to yield the corresponding N-substituted 2,8-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrrole.

Logical and Experimental Workflows

The synthetic utility of this compound for drug development professionals lies in its role as a precursor to heterocyclic systems. The Paal-Knorr synthesis provides a direct pathway from this linear diketone to substituted pyrroles, which are prevalent in medicinal chemistry.

Caption: Paal-Knorr synthesis workflow for drug discovery.

The diagram above illustrates the logical flow from this compound to a molecular scaffold relevant to drug discovery. By reacting with an amine, this compound can be converted into a pyrrole derivative. This heterocyclic core can then be further modified in lead optimization campaigns.

Caption: Experimental workflow for pyrrole synthesis.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | C9H16O2 | CID 141565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. grokipedia.com [grokipedia.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 9. biolmolchem.com [biolmolchem.com]

- 10. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Intramolecular Cyclization of 2,8-Nonanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular cyclization of 2,8-nonanedione is a classic example of an intramolecular aldol (B89426) condensation, a powerful carbon-carbon bond-forming reaction in organic synthesis. This process is of significant interest as it leads to the formation of cyclic ketones, which are valuable intermediates in the synthesis of a wide range of natural products and pharmaceutical compounds. The reaction proceeds via the formation of an enolate intermediate, which then attacks the second carbonyl group within the same molecule, leading to a cyclic aldol addition product. Subsequent dehydration readily affords a more stable α,β-unsaturated cyclic ketone.

Due to the principles of thermodynamic stability, the intramolecular aldol condensation of this compound preferentially forms a six-membered ring over a sterically less favored eight-membered ring.[1] This selectivity makes it a reliable method for the synthesis of substituted cyclohexenone derivatives.

Reaction Principle: Thermodynamic vs. Kinetic Control

The regioselectivity of the intramolecular cyclization of this compound is governed by the principles of kinetic and thermodynamic control. The deprotonation of this compound can occur at either the C1 or C3 (and symmetrically at C9 or C7) positions to form the corresponding enolates.

-

Kinetic Control: At lower temperatures and with a strong, sterically hindered base, the kinetically controlled product may be favored. This corresponds to the deprotonation of the more accessible, less sterically hindered proton.

-

Thermodynamic Control: Under equilibrium conditions, typically at higher temperatures with a base that allows for reversible protonation and deprotonation, the more stable product is predominantly formed. In the case of this compound, the formation of a six-membered ring is thermodynamically more favorable than the formation of an eight-membered ring due to lower ring strain.[1] Therefore, the reaction is typically run under conditions that favor thermodynamic control to maximize the yield of the desired cyclohexenone product.

Quantitative Data

The intramolecular cyclization of this compound to the corresponding six-membered cyclic enone has been reported to proceed in high yield.

| Reactant | Product | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| This compound | 1-(2-methylcyclopent-1-en-1-yl)ethanone | Acid or Base | Varies | Varies | Varies | up to 85 |

Experimental Protocols

Below are detailed protocols for the base-catalyzed and acid-catalyzed intramolecular cyclization of this compound.

Protocol 1: Base-Catalyzed Intramolecular Aldol Condensation

This protocol describes the cyclization of this compound using a common base catalyst, sodium ethoxide, under conditions that favor the thermodynamically controlled product.

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol (B145695)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.

-

Addition of Base: While stirring, add a solution of sodium ethoxide in ethanol (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether.

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the pure 1-(2-methylcyclopent-1-en-1-yl)ethanone.

Protocol 2: Acid-Catalyzed Intramolecular Aldol Condensation

This protocol outlines the cyclization of this compound using an acid catalyst.

Materials:

-

This compound

-

Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Dean-Stark apparatus

-

Sodium bicarbonate solution (saturated)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation or column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1 equivalent) and toluene.

-

Addition of Acid: Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (0.05-0.1 equivalents) to the mixture.

-

Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 2-4 hours). Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature.

-

Neutralization: Carefully wash the reaction mixture with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction and Washing: Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the desired cyclic enone.

Visualizations

Reaction Pathway

Caption: Reaction pathway for the intramolecular cyclization of this compound.

Experimental Workflow

Caption: General experimental workflow for the intramolecular cyclization.

References

Application Notes and Protocols: Synthesis of Heterocyclic and Carbocyclic Compounds from 2,8-Nonanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Nonanedione, a 1,7-dicarbonyl compound, serves as a versatile starting material for the synthesis of various cyclic compounds. While the Paal-Knorr synthesis, a cornerstone in heterocyclic chemistry for the formation of furans, pyrroles, and thiophenes, classically utilizes 1,4-dicarbonyl compounds, this compound undergoes alternative cyclization pathways. The primary and most efficient transformation for this compound is an intramolecular aldol (B89426) condensation, which preferentially yields a thermodynamically stable six-membered carbocycle, 3-methyl-2-cyclohexen-1-one (B144701). This α,β-unsaturated ketone is a valuable building block in organic synthesis and can be further elaborated to construct a variety of heterocyclic scaffolds, including quinolines, pyrimidines, and pyridines, which are of significant interest in medicinal chemistry and drug development.

This document provides detailed application notes and experimental protocols for the synthesis of 3-methyl-2-cyclohexen-1-one from this compound and its subsequent conversion to illustrative heterocyclic systems.

I. Intramolecular Aldol Condensation of this compound

The intramolecular aldol condensation of this compound can be catalyzed by either acid or base. The reaction proceeds via the formation of an enol or enolate, which then attacks the second carbonyl group. Due to the greater thermodynamic stability of a six-membered ring compared to an eight-membered ring, the reaction selectively forms 3-methyl-2-cyclohexen-1-one.[1][2] An acid-catalyzed cyclization has been reported to yield the desired product in high yield.[1]

Reaction Pathway

Quantitative Data

| Starting Material | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | 3-Methyl-2-cyclohexen-1-one | Acid | Not specified | Not specified | Not specified | 85 | [1] |

| This compound | 3-Methyl-2-cyclohexen-1-one | Ethanolic KOH | Ethanol | Reflux | 2 | High (not specified) | [3] |

Experimental Protocol: Acid-Catalyzed Cyclization of this compound

Objective: To synthesize 3-methyl-2-cyclohexen-1-one from this compound via an acid-catalyzed intramolecular aldol condensation.

Materials:

-

This compound

-

Sulfuric acid (concentrated) or p-Toluenesulfonic acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1 equivalent) and toluene (approximately 5 mL per gram of diketone).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.05 equivalents) or p-toluenesulfonic acid (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure 3-methyl-2-cyclohexen-1-one.

II. Synthesis of Heterocyclic Compounds from 3-Methyl-2-cyclohexen-1-one

The α,β-unsaturated ketone functionality in 3-methyl-2-cyclohexen-1-one is a versatile handle for the construction of various heterocyclic rings. Common strategies involve condensation reactions with dinucleophiles.

A. Synthesis of Quinolines (Friedländer Annulation)

The Friedländer annulation is a classic method for synthesizing quinolines by reacting an α,β-unsaturated ketone with a 2-aminoaryl aldehyde or ketone. In this case, 3-methyl-2-cyclohexen-1-one can react with a suitable 2-aminoaryl carbonyl compound to yield a tetracyclic quinoline (B57606) derivative.

B. Synthesis of Pyrimidines

Pyrimidines can be synthesized by reacting a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine. While 3-methyl-2-cyclohexen-1-one is not a 1,3-dicarbonyl compound, it can be a precursor to one or react in a Michael addition-condensation sequence with a suitable three-atom component to form a dihydropyrimidine, which can be subsequently oxidized.

C. Synthesis of Pyridines (Hantzsch-type Reaction)

A Hantzsch-type pyridine (B92270) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. A modified approach can utilize an α,β-unsaturated ketone like 3-methyl-2-cyclohexen-1-one as one of the components in a multi-component reaction to generate substituted pyridines.

Experimental Protocol: General Procedure for the Synthesis of a Tetrahydroquinoline Derivative

Objective: To synthesize a tetrahydroquinoline derivative from 3-methyl-2-cyclohexen-1-one and 2-aminobenzaldehyde (B1207257).

Materials:

-

3-Methyl-2-cyclohexen-1-one

-

2-Aminobenzaldehyde

-

Potassium hydroxide (B78521) or sodium hydroxide

-

Ethanol or Methanol

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve 3-methyl-2-cyclohexen-1-one (1 equivalent) and 2-aminobenzaldehyde (1 equivalent) in ethanol.

-

Add a catalytic amount of a base, such as potassium hydroxide (e.g., 0.2 equivalents).

-

Heat the reaction mixture to reflux with stirring for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Conclusion

This compound is a valuable precursor for the synthesis of the carbocyclic building block, 3-methyl-2-cyclohexen-1-one, through an efficient intramolecular aldol condensation. This key intermediate opens avenues for the synthesis of a diverse range of heterocyclic compounds with potential applications in drug discovery and materials science. The provided protocols offer a foundation for researchers to explore these synthetic transformations further. It is recommended to consult the primary literature for specific substrate scope and optimization of reaction conditions.

References

2,8-Nonanedione: A Versatile C9 Building Block in the Total Synthesis of Carbocyclic and Heterocyclic Scaffolds

Application Note APN-289-01

Introduction

2,8-Nonanedione, a symmetrical 1,7-dicarbonyl compound, serves as a valuable and versatile nine-carbon building block in synthetic organic chemistry. Its unique structural framework, featuring two ketone functionalities separated by a flexible five-carbon chain, allows for the strategic construction of diverse molecular architectures. This application note details the utility of this compound in the synthesis of both carbocyclic and heterocyclic systems, providing researchers, scientists, and drug development professionals with detailed protocols for its application in total synthesis endeavors. The primary applications highlighted herein are its intramolecular aldol (B89426) condensation to yield a substituted cyclohexene (B86901) derivative and its role as a precursor for the synthesis of seven-membered nitrogen-containing heterocycles (azepanes) through intramolecular reductive amination.

Intramolecular Aldol Condensation: Synthesis of 1-acetyl-2-methylcyclohexene

The intramolecular aldol condensation of this compound provides an efficient route to the formation of a six-membered carbocyclic ring. Under basic conditions, one of the α-carbons attacks the distal ketone, leading to a cyclized aldol addition product which readily dehydrates to form the thermodynamically stable α,β-unsaturated ketone, 1-acetyl-2-methylcyclohexene. This reaction is particularly noteworthy for its high yield and atom economy.[1]

Experimental Protocol: Base-Catalyzed Intramolecular Aldol Condensation of this compound

This protocol describes the synthesis of 1-acetyl-2-methylcyclohexene from this compound via a base-catalyzed intramolecular aldol condensation.

Materials:

-

This compound (C₉H₁₆O₂)

-

Sodium ethoxide (NaOEt) solution (e.g., 21 wt.% in ethanol)

-

Ethanol (B145695) (anhydrous)

-

Hydrochloric acid (HCl), 1 M solution

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask is added a solution of sodium ethoxide in ethanol (1.2 eq).

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure using a rotary evaporator.

-

The residue is taken up in diethyl ether and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford the crude product.

-

The crude 1-acetyl-2-methylcyclohexene can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data:

| Reactant | Product | Catalyst/Base | Solvent | Time (h) | Temperature | Yield (%) |

| This compound | 1-acetyl-2-methylcyclohexene | Sodium ethoxide | Ethanol | 4-6 | Reflux | 85 |

Logical Relationship of the Intramolecular Aldol Condensation

Caption: Intramolecular aldol condensation of this compound.

Intramolecular Reductive Amination: Synthesis of Azepane Derivatives

The 1,7-dicarbonyl nature of this compound makes it a suitable precursor for the synthesis of seven-membered nitrogen-containing heterocycles, specifically azepane derivatives. Through an intramolecular reductive amination reaction, this compound can be cyclized with ammonia (B1221849) or a primary amine in the presence of a reducing agent to form a substituted azepane. This transformation is a powerful tool for accessing this important heterocyclic scaffold, which is present in a number of natural products and pharmaceuticals.[2][3]

Experimental Protocol: Intramolecular Reductive Amination of this compound

This protocol outlines a general procedure for the synthesis of a substituted azepane from this compound and a primary amine.

Materials:

-

This compound (C₉H₁₆O₂)

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

-

1,2-Dichloroethane (DCE) or methanol (B129727) (MeOH)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of this compound (1.0 eq) and the primary amine (1.1 eq) in DCE (or MeOH) is stirred at room temperature for 30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture under an inert atmosphere.

-

The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched by the slow addition of saturated NaHCO₃ solution.

-

The mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired azepane derivative.

Quantitative Data:

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Time (h) | Temperature | Yield (%) |

| This compound | Benzylamine | NaBH(OAc)₃ | DCE | 12-24 | Room Temp. | 60-80 (Typical) |

| This compound | Ammonia | NaBH₃CN | MeOH | 12-24 | Room Temp. | 50-70 (Typical) |

Experimental Workflow for Azepane Synthesis

Caption: Workflow for the synthesis of azepane derivatives.

This compound is a readily accessible and highly effective building block for the synthesis of important carbocyclic and heterocyclic motifs. The protocols provided herein for the intramolecular aldol condensation and reductive amination demonstrate its utility in constructing six-membered carbocycles and seven-membered azepanes, respectively. These transformations offer efficient and practical routes to valuable scaffolds for applications in natural product synthesis, medicinal chemistry, and materials science. The straightforward nature of these reactions, coupled with the potential for high yields, underscores the value of this compound as a strategic component in the synthetic chemist's toolbox.

References

Application Notes and Protocols for Reactions of 2,8-Nonanedione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols and data for the primary reaction of 2,8-nonanedione: an intramolecular aldol (B89426) condensation. This 1,6-diketone undergoes cyclization to form a thermodynamically stable six-membered ring, a valuable synthetic intermediate.

Key Reaction: Intramolecular Aldol Condensation

This compound readily undergoes an intramolecular aldol condensation to yield 3-methyl-2-cyclohexenone. This reaction is a classic example of the preference for the formation of six-membered rings in intramolecular reactions of 1,6-dicarbonyl compounds. The reaction proceeds via the formation of an enolate which then attacks the second carbonyl group within the same molecule. Subsequent dehydration leads to the formation of the α,β-unsaturated ketone. While the formation of an eight-membered ring is theoretically possible, it is sterically and thermodynamically disfavored.

Reaction Pathway

Caption: Intramolecular aldol condensation of this compound.

Experimental Protocol: Synthesis of 3-Methyl-2-cyclohexenone